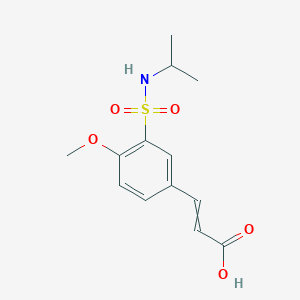
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid is an organic compound that features a sulfonamide group, a methoxy group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid typically involves multiple steps. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the isopropyl group. The methoxy group can be introduced via methylation reactions. The final step involves the formation of the acrylic acid moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor or modulator of enzyme activity.
類似化合物との比較
Similar Compounds
3-(Isopropylsulfamoyl)benzeneboronic acid: This compound shares the sulfonamide group but differs in the presence of a boronic acid moiety.
Phenylboronic acid: While it lacks the sulfonamide and methoxy groups, it is structurally similar in having a phenyl ring and boronic acid group.
Uniqueness
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H17NO5S |
|---|---|
分子量 |
299.34 g/mol |
IUPAC名 |
3-[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-9(2)14-20(17,18)12-8-10(5-7-13(15)16)4-6-11(12)19-3/h4-9,14H,1-3H3,(H,15,16) |
InChIキー |
CKQVXJBNKZGLEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



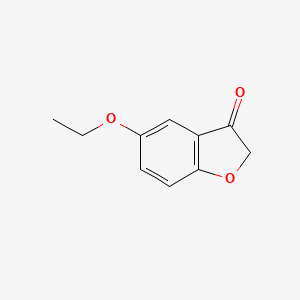
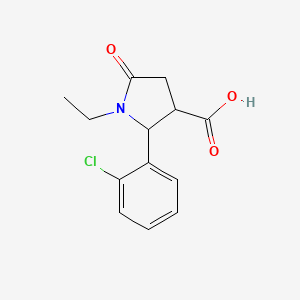
![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)


![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)


![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
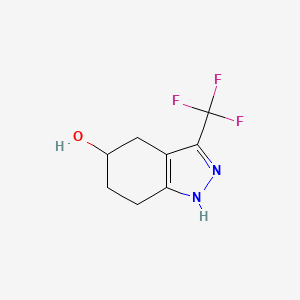
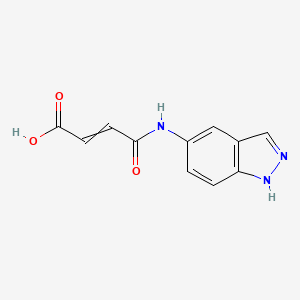

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)
